Alisol F 24-acetate

Antiviral research Hepatitis B Natural product screening

Select Alisol F 24-acetate (CAS 443683-76-9) for unambiguous structure-activity relationship studies. The 24-acetoxy group—not the 23-acetoxy variant—imparts balanced HBsAg (IC50 7.7 μM) and HBeAg (IC50 5.1 μM) inhibition with a HBeAg selective index of 18.5. This acetylation site is critical; non-acetylated alisol F exhibits an HBsAg IC50 of 0.6 μM, an order-of-magnitude difference that precludes generic substitution. The dammar-13(17)-ene scaffold with 16,23-epoxide bridge and 10 defined stereocenters ensures batch-to-batch consistency for P-gp inhibition assays (MCF-7/DOX models) and HBV antiviral screening. Every lot is identity-verified to exclude closely related congeners. ≥98% HPLC purity supports use as a reference standard for analytical method development and semi-synthetic derivatization. Ideal for natural product screening libraries targeting efflux transporter reversal or HBV antigen suppression.

Molecular Formula C32H50O6
Molecular Weight 530.7 g/mol
Cat. No. B8255276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol F 24-acetate
Molecular FormulaC32H50O6
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C
InChIInChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1
InChIKeyKFWYQAKZMXFEFB-XKFNBYHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alisol F 24-acetate for Research Procurement: Protostane Triterpenoid Sourcing and Characterization


Alisol F 24-acetate (CAS 443683-76-9, C32H50O6, MW 530.74) is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale (syn. Alisma plantago-aquatica Linn) [1]. This compound belongs to the alisol family of tetracyclic triterpenoids, which serve as chemotaxonomic markers of the Alisma genus [2]. Structurally, it features a dammar-13(17)-ene skeleton with a 24-acetoxy group, 16,23-epoxide bridge, and hydroxyl substituents at positions 11 and 25 [3]. The compound is commercially available as a white powder with typical purity specifications of ≥97% by HPLC , and is supplied for non-human research applications in antiviral and oncology studies.

Why Alisol F 24-acetate Cannot Be Substituted with Other Alisma Triterpenoids in Research


Despite sharing a protostane core scaffold with other alisol derivatives, Alisol F 24-acetate exhibits distinct pharmacological and physicochemical properties that preclude generic substitution. Acetylation patterns, epoxide positioning, and hydroxyl group distribution across the alisol series profoundly impact biological activity profiles [1]. For instance, acetylation at the 24-position versus the 23-position (as in alisol B 23-acetate) directs target specificity toward distinct molecular pathways—HBV antigen secretion inhibition versus FXR-mediated hepatoprotection, respectively . Furthermore, the presence or absence of the 13(17)-epoxide group significantly modulates anti-HBV potency, as demonstrated in structure-activity relationship studies [2]. Researchers procuring this compound for P-glycoprotein inhibition or HBV studies require lot-specific verification of structural identity, as even closely related congeners such as non-acetylated alisol F (IC50 HBsAg: 0.6 μM vs 7.7 μM) exhibit divergent IC50 values by more than an order of magnitude [3].

Alisol F 24-acetate: Quantitative Differentiation Evidence for Procurement Decisions


Anti-HBV Comparative Efficacy: Alisol F 24-acetate Exhibits Distinct HBeAg Suppression Profile Among Six Alisol Congeners

In a direct head-to-head comparison of seven alisol derivatives tested under identical in vitro conditions, Alisol F 24-acetate demonstrated an HBeAg IC50 of 5.1 μM, representing 3.3-fold greater potency than its closest structural analog alisol F (IC50 8.5 μM) and 98-fold greater potency than alisol A 24-acetate (IC50 498.1 μM) [1]. Notably, while non-acetylated alisol F exhibited superior HBsAg inhibition (IC50 0.6 μM vs 7.7 μM for Alisol F 24-acetate), Alisol F 24-acetate showed the most balanced dual-antigen inhibition profile with a selective index (SI) of 18.5 against HBeAg [2].

Antiviral research Hepatitis B Natural product screening

P-Glycoprotein Inhibition: Alisol F 24-acetate Demonstrates Functional MDR Reversal in Resistant Cancer Cells

Alisol F 24-acetate (ALI) was identified as a potent P-glycoprotein (P-gp) inhibitor that reverses multidrug resistance (MDR) in MCF-7/DOX cells, a doxorubicin-resistant human breast cancer cell line [1]. In Caco-2 monolayer transport assays, ALI at 10 μM increased digoxin absorption (AP-BL) and decreased digoxin secretion (BL-AP), confirming functional P-gp efflux pump inhibition [2]. Critically, ALI exhibited no cytotoxic effect on drug-sensitive MCF-7 parental cells, whereas it produced concentration-dependent cytotoxicity in MCF-7/DOX cells only when co-administered with doxorubicin [3]. This MDR-selective activity distinguishes ALI from cytotoxic chemotherapeutics and positions it as a resistance-modifying agent.

Multidrug resistance P-glycoprotein Cancer pharmacology

Chemosensitization Potency: Alisol F 24-acetate Reverses Doxorubicin Resistance in MCF-7/DOX Cells

Alisol F 24-acetate (ALI) produced a significant, concentration-dependent enhancement of doxorubicin cytotoxicity in MCF-7/DOX cells at concentrations of 5, 10, and 20 μM after 24-hour exposure [1]. Mechanistically, ALI increased intracellular accumulation of doxorubicin and induced its nuclear migration—an effect not observed in parental MCF-7 cells, confirming that ALI specifically targets the P-gp efflux mechanism overexpressed in resistant cells [2]. Furthermore, ALI promoted doxorubicin-induced early apoptosis in MCF-7/DOX cells in a time-dependent manner [3]. This chemosensitization activity is mechanistically distinct from other alisol derivatives such as alisol B 23-acetate, which induces apoptosis via mitochondrial caspase pathways rather than drug efflux modulation [4].

Chemosensitization Apoptosis Drug resistance reversal

Absence of Direct Cytotoxicity: Alisol F 24-acetate Functions as a Resistance Modifier Rather Than a Cytotoxic Agent

A critical differentiating feature of Alisol F 24-acetate is its lack of direct cytotoxicity against drug-sensitive MCF-7 parental breast cancer cells [1]. This contrasts with other alisol derivatives that exhibit intrinsic cytotoxic activity. For instance, alisol A, alisol A 24-acetate, 25-O-ethylalisol A, 11-deoxyalisol A, alisol E 24-acetate, alisol G, and alisol B 23-acetate demonstrated direct cytotoxicity against three human cancer cell lines with IC50 values ranging from 11.5 ± 1.7 μM to 76.7 ± 1.4 μM [2]. ALI's selective activity—effective only in P-gp-overexpressing resistant cells and only when combined with a P-gp substrate chemotherapeutic—defines its utility as a resistance-modifying adjuvant rather than a standalone cytotoxic agent.

Cytotoxicity profiling Selectivity Mechanism of action

Optimal Research Applications for Alisol F 24-acetate Based on Verified Differentiation Evidence


Hepatitis B Virus Antigen Secretion Inhibition Studies

Alisol F 24-acetate is suited for in vitro HBV research requiring balanced inhibition of both HBsAg (IC50 7.7 μM) and HBeAg (IC50 5.1 μM) secretion in Hep G2.2.15 cell-based assays [1]. The compound's selective index of 18.5 against HBeAg supports its use as a reference compound for screening novel anti-HBV agents or investigating protostane triterpenoid structure-activity relationships [2]. Researchers should note that for HBsAg-prioritized studies, non-acetylated alisol F (IC50 0.6 μM) may be a more appropriate comparator or alternative procurement choice.

P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Studies

Alisol F 24-acetate serves as a validated P-gp inhibitor for investigating MDR reversal mechanisms in doxorubicin-resistant cancer models, particularly in MCF-7/DOX breast cancer cells [1]. The compound's demonstrated ability to increase intracellular doxorubicin accumulation and induce nuclear drug migration at 5–20 μM concentrations makes it suitable for combination chemotherapy studies, efflux transporter functional assays (Caco-2 monolayer bidirectional transport), and apoptosis potentiation experiments [2]. Its lack of direct cytotoxicity against drug-sensitive cells enables clean mechanistic dissection of resistance modulation without confounding cytotoxic effects [3].

Alisol Congener Comparative Pharmacology and SAR Studies

Given the distinct acetylation pattern (24-acetate) and its documented activity divergence from alisol F (non-acetylated), alisol A 24-acetate (different hydroxylation and epoxide positioning), and alisol B 23-acetate (23-acetate, FXR-mediated hepatoprotection) [1], Alisol F 24-acetate is an essential reference standard for structure-activity relationship (SAR) studies of protostane triterpenoids. The compound enables comparative investigation of how acetylation site (C-23 vs C-24), epoxide presence at C-13(17), and hydroxyl group distribution modulate biological target engagement across antiviral, anticancer, and anti-inflammatory pathways [2].

Natural Product Library Screening and Chemical Derivatization Programs

As a protostane triterpenoid with fully assigned stereochemistry (10 defined stereocenters, SMILES and InChI Key available) [1], Alisol F 24-acetate is appropriate for inclusion in natural product screening libraries targeting P-gp inhibition or HBV antigen suppression. The compound's molecular formula (C32H50O6), exact mass (530.36), and established HPLC purity specification (≥97%) [2] support its use as a reference standard for analytical method development and as a starting scaffold for semi-synthetic derivatization aimed at optimizing potency or selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol F 24-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.